

Check Availability & Pricing

# LAGE3 Expression Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LBA-3     |           |
| Cat. No.:            | B12376179 | Get Quote |

This technical guide provides a comprehensive overview of the expression profile of L Antigen Family Member 3 (LAGE3), its role in oncogenic signaling pathways, and detailed experimental protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular biology research.

#### Introduction

L Antigen Family Member 3 (LAGE3) is a protein that has garnered significant interest in cancer research due to its differential expression in tumor tissues compared to their normal counterparts. Upregulation of LAGE3 has been observed in a variety of malignancies, including hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer, where its elevated expression often correlates with poor prognosis and advanced disease stages.[1][2] Functionally, LAGE3 is implicated in promoting key cancer hallmarks such as proliferation, migration, and invasion, while inhibiting apoptosis.[1][3] These cellular effects are mediated through the modulation of critical signaling cascades, including the JNK, ERK, and PI3K/AKT/mTOR pathways.[1][3]

### **Data Presentation: LAGE3 Expression**

The following tables summarize the quantitative expression data of LAGE3 in various human tissues and cancer types, compiled from publicly available databases.



## **Table 1: LAGE3 mRNA Expression in Normal Human Tissues**



| Tissue                     | Expression Level (Median TPM) | Data Source |
|----------------------------|-------------------------------|-------------|
| Testis                     | 55.8                          | GTEx        |
| Esophagus - Mucosa         | 28.7                          | GTEx        |
| Skin - Sun Exposed         | 25.4                          | GTEx        |
| Vagina                     | 24.1                          | GTEx        |
| Uterus                     | 21.9                          | GTEx        |
| Cervix - Endocervix        | 21.5                          | GTEx        |
| Fallopian Tube             | 20.9                          | GTEx        |
| Breast - Mammary Tissue    | 19.8                          | GTEx        |
| Colon - Transverse         | 18.5                          | GTEx        |
| Lung                       | 17.9                          | GTEx        |
| Ovary                      | 17.3                          | GTEx        |
| Prostate                   | 16.8                          | GTEx        |
| Small Intestine - Terminal | 16.5                          | GTEx        |
| Adipose - Subcutaneous     | 16.1                          | GTEx        |
| Stomach                    | 15.9                          | GTEx        |
| Bladder                    | 15.4                          | GTEx        |
| Heart - Left Ventricle     | 12.7                          | GTEx        |
| Liver                      | 11.9                          | GTEx        |
| Pancreas                   | 11.5                          | GTEx        |
| Skeletal Muscle            | 9.8                           | GTEx        |
| Brain - Cortex             | 8.2                           | GTEx        |



TPM: Transcripts Per Million. Data retrieved from the GTEx Portal.[4]

Table 2: LAGE3 mRNA Expression in Cancer Tissues vs.

**Normal Tissues** 

| Cancer<br>Type                            | Tumor Expression (log2(TPM+ 1)) | Normal<br>Expression<br>(log2(TPM+<br>1)) | Fold<br>Change<br>(Tumor vs.<br>Normal) | p-value | Data<br>Source |
|-------------------------------------------|---------------------------------|-------------------------------------------|-----------------------------------------|---------|----------------|
| Breast<br>Invasive<br>Carcinoma<br>(BRCA) | 4.85                            | 4.21                                      | ~1.6                                    | < 0.001 | TCGA           |
| Liver Hepatocellula r Carcinoma (LIHC)    | 5.23                            | 4.51                                      | ~1.7                                    | < 0.001 | TCGA           |
| Lung<br>Adenocarcino<br>ma (LUAD)         | 4.98                            | 4.35                                      | ~1.5                                    | < 0.001 | TCGA           |
| Colon<br>Adenocarcino<br>ma (COAD)        | 5.11                            | 4.68                                      | ~1.3                                    | < 0.001 | TCGA           |

Data analyzed from The Cancer Genome Atlas (TCGA) datasets.[5]

# Table 3: Correlation of LAGE3 Expression with Clinicopathological Features in Breast Cancer (TCGA)



| Clinicopathological<br>Feature | Subgroup | Mean LAGE3 Expression (log2(TPM+1)) | p-value |
|--------------------------------|----------|-------------------------------------|---------|
| Tumor Stage                    | Stage I  | 4.65                                | < 0.05  |
| Stage II                       | 4.88     |                                     |         |
| Stage III                      | 4.95     | _                                   |         |
| Stage IV                       | 5.01     | _                                   |         |
| ER Status                      | Positive | 4.79                                | < 0.001 |
| Negative                       | 5.02     |                                     |         |
| PR Status                      | Positive | 4.78                                | < 0.001 |
| Negative                       | 5.05     |                                     |         |
| HER2 Status                    | Positive | 4.91                                | NS      |
| Negative                       | 4.87     |                                     |         |

ER: Estrogen Receptor, PR: Progesterone Receptor, HER2: Human Epidermal Growth Factor Receptor 2, NS: Not Significant. Data analyzed from The Cancer Genome Atlas (TCGA) datasets.[2]

## **Experimental Protocols**

Detailed methodologies for the detection and quantification of LAGE3 are provided below.

## Immunohistochemistry (IHC) of LAGE3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is adapted for the detection of LAGE3 in FFPE tissue sections.[1][6]

- 1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 5 minutes each.



- Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse slides in 95% Ethanol: 1 change, 3 minutes.
- Immerse slides in 70% Ethanol: 1 change, 3 minutes.
- Rinse in distilled water.
- 2. Antigen Retrieval:
- Immerse slides in a Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.
- 3. Staining:
- Wash slides in PBS or TBST (Tris-Buffered Saline with Tween 20).
- Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10-15 minutes.
- Wash with PBS/TBST.
- Apply a blocking serum (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes to reduce non-specific binding.
- Incubate with a primary antibody against LAGE3 (e.g., Rabbit Polyclonal) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically, a starting point is 1:100 to 1:500 dilution.
- Wash with PBS/TBST.
- Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Rabbit IgG) for 30-60 minutes at room temperature.
- Wash with PBS/TBST.
- Incubate with a streptavidin-HRP conjugate for 30 minutes.



- Wash with PBS/TBST.
- 4. Visualization and Counterstaining:
- Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and monitor for color development (brown precipitate).
- Wash with distilled water to stop the reaction.
- Counterstain with Hematoxylin for 30-60 seconds.
- Differentiate with acid alcohol and blue in running tap water.
- Dehydrate through graded alcohols to xylene.
- Mount with a permanent mounting medium.



Figure 1: Immunohistochemistry (IHC) workflow for LAGE3 detection.

#### **Western Blotting for LAGE3 Protein**

This protocol outlines the detection of LAGE3 in cell lysates.[3][4][6]

- 1. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.



- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- 2. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA or Bradford assay.
- 3. SDS-PAGE and Transfer:
- Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- 4. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against LAGE3 (e.g., Mouse Monoclonal, clone E-2) diluted in blocking buffer overnight at 4°C. A starting dilution of 1:1000 is recommended.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 5. Detection:
- Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.



• Detect the signal using an imaging system or X-ray film.



Click to download full resolution via product page



Figure 2: Western Blotting workflow for LAGE3 protein detection.

## Quantitative Real-Time PCR (qRT-PCR) for LAGE3 mRNA

This protocol uses SYBR Green chemistry for the quantification of LAGE3 mRNA.[3]

- 1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
- 2. qRT-PCR Reaction Setup:
- Prepare a reaction mix containing:
  - 2x SYBR Green Master Mix
  - Forward Primer (10 μM)
  - Reverse Primer (10 μM)
  - cDNA template (diluted 1:10)
  - Nuclease-free water
- LAGE3 Primer Sequences:
  - Forward: 5'-GTTGATGACGGAAATTCGGAGCAG-3'
  - Reverse: 5'-ACCAAAGGGTGGTTGGGAAGGAT-3'
- Housekeeping Gene (e.g., GAPDH) Primer Sequences:
  - Forward: 5'-TGCACCACCAACTGCTTAGC-3'







• Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'

- 3. Thermal Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes.
- Cycling (40 cycles):
  - Denaturation: 95°C for 15 seconds.
  - Annealing/Extension: 60°C for 60 seconds.
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) values for LAGE3 and the housekeeping gene.
- Calculate the relative expression of LAGE3 using the  $\Delta\Delta$ Ct method.





Figure 3: Quantitative Real-Time PCR (qRT-PCR) workflow.

### **Signaling Pathways Involving LAGE3**

LAGE3 has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.

#### LAGE3 and the JNK/ERK Signaling Pathways

In hepatocellular carcinoma, LAGE3 promotes cell proliferation, migration, and invasion by potentiating the JNK and ERK signaling pathways.[1] Overexpression of LAGE3 leads to increased phosphorylation of JNK and ERK, key kinases in these cascades. The protumorigenic effects of LAGE3 can be attenuated by inhibitors of JNK and ERK.[1]





Figure 4: LAGE3-mediated activation of JNK and ERK pathways.

### LAGE3 and the PI3K/AKT/mTOR Signaling Pathway

In addition to the MAPK pathways, LAGE3 has been implicated in the regulation of the PI3K/AKT/mTOR signaling cascade.[3] This pathway is a central regulator of cell growth, proliferation, and survival. Knockdown of LAGE3 has been shown to inhibit the phosphorylation of key components of this pathway, suggesting that LAGE3 acts as an upstream activator.





**Figure 5:** LAGE3 involvement in the PI3K/AKT/mTOR pathway.

#### Conclusion

LAGE3 is an emerging biomarker and a potential therapeutic target in several cancers. Its upregulation is associated with aggressive tumor biology and poor clinical outcomes. The pro-oncogenic functions of LAGE3 are, at least in part, mediated by its ability to activate the JNK,



ERK, and PI3K/AKT/mTOR signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the expression and function of LAGE3 in various experimental models. Further research is warranted to fully elucidate the molecular mechanisms underlying LAGE3's role in cancer and to explore its potential as a target for novel anti-cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. gene-quantification.de [gene-quantification.de]
- To cite this document: BenchChem. [LAGE3 Expression Profile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376179#lba-3-expression-profile-in-tissue-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com